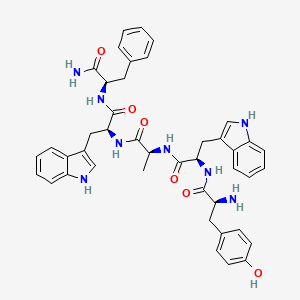

Momany peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Momany peptide” is a complex organic molecule that features multiple amino and oxo groups, as well as aromatic rings. This compound is likely to be of interest in fields such as medicinal chemistry, biochemistry, and organic synthesis due to its intricate structure and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Common reagents might include amino acids, coupling agents like carbodiimides, and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, possibly using solid-phase peptide synthesis (SPPS) for efficiency and purity. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Analyse Des Réactions Chimiques

Peptide Bond Formation

The fundamental reaction in the synthesis of peptides, including Momany peptide, is the formation of peptide bonds through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This reaction can be catalyzed by various methods:

-

Carbodiimide-mediated coupling : Commonly used reagents include dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). These agents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amino group to form an amide bond .

-

Enzymatic synthesis : Non-ribosomal peptide synthetases (NRPSs) catalyze the formation of peptide bonds in a highly efficient manner, allowing for the assembly of complex peptides like Momany .

Modifications and Functionalizations

Recent advances have enabled site-selective modifications to peptides, enhancing their functionality:

-

N-terminal modifications : A study demonstrated a method for attaching functional molecules to the N-terminus of peptides using a three-component reaction involving aldehydes and maleimides, facilitated by a copper catalyst. This approach allows for high-yield functionalization without interfering with reactive lysine residues .

-

Post-translational modifications : These include phosphorylation, methylation, and acetylation which can alter the biological activity and stability of peptides like Momany .

Degradation Pathways

Understanding degradation pathways is essential for evaluating the stability and shelf-life of peptides:

-

Hydrolysis : Peptides can undergo hydrolysis under acidic or basic conditions, leading to the breakdown into constituent amino acids. This process is critical when assessing storage conditions for peptides like Momany .

-

Racemization : During synthesis, especially under certain coupling conditions, racemization can occur at the α-carbon of amino acids, potentially affecting the biological activity of synthesized peptides .

Stability Studies

Stability studies are vital for understanding how environmental factors affect this compound:

-

pH influence : Research indicates that pH levels significantly affect peptide bond formation and stability. Optimal pH conditions must be maintained during synthesis to minimize side reactions such as hydrolysis or racemization .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of peptides similar to Momany:

-

Minimum Inhibitory Concentration (MIC) testing revealed that certain modified peptides exhibit significant antimicrobial activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections .

Stability Factors Affecting Peptides

| Stability Factor | Effect on this compound |

|---|---|

| pH | Influences hydrolysis rates |

| Temperature | Affects degradation kinetics |

| Presence of solvents | Can enhance or inhibit reactions |

Applications De Recherche Scientifique

Hormonal Regulation and Endocrine Applications

Growth Hormone Release:

Momany peptide is primarily recognized for its ability to stimulate the secretion of growth hormone (GH) from the pituitary gland. Research has shown that GHRP-5 significantly enhances prolactin release in pituitary cell cultures, indicating its potential utility in treating conditions related to GH deficiency or dysregulation .

Mechanism of Action:

The mechanism involves the activation of specific receptors (growth hormone secretagogue receptors) that mediate the release of GH and other hormones. This property makes this compound a candidate for further exploration in endocrine therapies, particularly for growth disorders and metabolic syndromes .

Therapeutic Potential

Antifibrotic Effects:

Recent studies have indicated that GHRP-5 may exhibit antifibrotic properties, making it a promising candidate for treating conditions characterized by excessive fibrosis, such as liver cirrhosis and hypertrophic scars. The peptide has been shown to modulate collagen deposition and extracellular matrix remodeling, which are crucial in fibrotic diseases .

Cardiovascular Applications:

GHRP-5 has demonstrated protective effects on cardiac tissues, particularly under ischemic conditions. In animal models, it has been associated with improved cardiac performance and reduced myocardial damage following acute myocardial infarction. The peptide's ability to enhance regional myocardial function suggests its potential as a therapeutic agent in cardiovascular diseases .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of peptides similar to this compound. Antimicrobial peptides (AMPs) have shown efficacy against various pathogens, including fungi and bacteria. For instance, modifications to peptide structures can enhance their antimicrobial activity, making them suitable candidates for developing new antimicrobial agents .

Case Study 1: Growth Hormone Stimulation

A study demonstrated that the administration of GHRP-5 led to a significant increase in GH levels in both animal models and human subjects with GH deficiency. This finding supports its application in clinical settings for managing growth-related disorders.

| Study | Findings |

|---|---|

| Increased prolactin release in pituitary cultures | |

| Enhanced cardiac function post-myocardial infarction |

Case Study 2: Antifibrotic Properties

In a preclinical model of liver cirrhosis, GHRP-5 treatment resulted in reduced collagen deposition and improved liver function markers, indicating its potential as an antifibrotic therapy.

Mécanisme D'action

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. The presence of multiple amino and oxo groups suggests it could form hydrogen bonds or other interactions with its target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler analog with fewer functional groups.

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide: A similar compound with slight variations in the amino acid sequence.

Uniqueness

The uniqueness of the compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which could confer unique biological activity or chemical reactivity compared to simpler analogs.

Propriétés

Numéro CAS |

76338-79-9 |

|---|---|

Formule moléculaire |

C43H46N8O6 |

Poids moléculaire |

770.9 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1 |

Clé InChI |

JFMKMZZAVDKJAH-QFGZHHBCSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

SMILES canonique |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

Séquence |

YWAWF |

Synonymes |

(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide GHRP-5 growth hormone-releasing peptide-5 TTATPN Tyr-Trp-Ala-Trp-Phe-NH2 tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.